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Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable
small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR
is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for
maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress
and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This
dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of
ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic
lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer
therapies.[4] This technical guide provides a comprehensive overview of elimusertib
hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed
experimental protocols.

Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-
mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most
notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6]
The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest,
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uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately
resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

Preclinical Data

Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical
models, both as a monotherapy and in combination with other agents.

In Vitro Activity

Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor

cell lines.[1]
Cell
Parameter Value . o Reference
Lines/Conditions
ATR IC50 7nM Cell-free assay [1]
Median Proliferation Panel of human tumor
78 nM _ [1]
IC50 cell lines
H2AX ,
] 36 nM Hydroxyurea-induced [1]
Phosphorylation IC50
SU-DHL-8 IC50 9nM B-cell lymphoma [1][2]
LoVo IC50 71 nM Colorectal cancer [1112]
HT-29 IC50 160 nM Colorectal cancer [1112]
Triple-negative breast
MDA-MB-231 IC50 100 nM [7]
cancer

HER2-amplified
MDA-MB-453 IC50 46 nM [7]
breast cancer

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal
inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

In Vivo Efficacy
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Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-

derived xenograft (PDX) models.

Dosing
Model Type Cancer Type . Outcome Reference
Regimen
Ovarian and 50 mg/kg, p.o., )
i Strong anti-tumor
Xenograft Colorectal b.i.d., 3 days ] [1]
efficacy
Cancer on/4 days off
50 mg/kg, p.o.,
Mantle Cell ) Complete tumor
Xenograft b.i.d., 3 days o [1][2]
Lymphoma remission
on/4 days off
40 mg/kg, p.o.,
o ) ) ) Pronounced
Pediatric Solid twice daily, 3 o
PDX objective [819]
Tumors days on/4 days
response rates
off
Extended
40 mg/kg, p.o., ]
. . . ) median
Pediatric Solid twice daily, 3 ]
PDX Progression-Free  [9][10]
Tumors days on/4 days ]
. Survival (PFS)
0
from 7 to 20 days
50 mg/kg, p.o.,
ATM-mutated ) 9P )
b.i.d., 3 days Strong anti-tumor
Xenograft GCB-DLBCL ] [1]
on/4 days off for efficacy
(SU-DHL-8)
11 days
30 mg/kg, twice-
MDA-MB-231 daily, 3 days on/4  Slowed tumor
Xenograft [7]
(Breast Cancer) days off for 4 growth
weeks
50 mg/kg, twice-
MDA-MB-231 daily, 3 days on/4  Decrease in
Xenograft ] [7]
(Breast Cancer) days off for 4 tumor size
weeks
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Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens
and outcomes of elimusertib treatment in various preclinical cancer models.

Clinical Development

Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors
and lymphomas, both as a monotherapy and in combination with other anticancer agents.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Trial Intervention .
. Phase Status Condition Reference
Identifier s
Advanced
NCT0318896 - ) ) Solid Tumors
Phase 1b Recruiting Elimusertib ] [11][12]
5 with DDR
Defects
Relapsed or
PEPN2112
] ] ) Refractory
(NCT050712 Phase 1/2 Ongoing Elimusertib o [51[13]
Pediatric
09) :
Solid Tumors
Advanced
NCT0426793 ) Elimusertib, Solid Tumors,
Phase 1b Terminated ) ) ) [14]
9 Niraparib Ovarian
Cancer
Advanced or
] ) Metastatic
NCT0453540 ) Elimusertib, ) ]
Phase 1 Terminated Gastrointestin = [15]
1 FOLFIRI
al
Malignancies
NCT0409527  Not specified Not specified ] ] Not specified
) ) ) ) Elimusertib ) ) [16]
3 in snippets in snippets in snippets
- ) Elimusertib,
Not specified  April 2023 ) Advanced
Study 19741 ) ) Pembrolizum ) [17]
in snippets (end date) b Solid Tumors
al
Elimusertib, Advanced
NCI 10404 Phase 1 Completed ) ] ) [18]
Cisplatin Solid Tumors

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key
clinical trials evaluating the safety and efficacy of elimusertib.

In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor
activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects.
[11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in
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approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was
seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss.
[17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended
phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m?/dose (max
40 mgq) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

Signaling Pathways and Experimental Workflows
ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following
diagram illustrates the key components and the point of inhibition by elimusertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elimusertib Hydrochloride: A Selective ATR Inhibitor for
Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067878#elimusertib-hydrochloride-as-a-selective-
atr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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